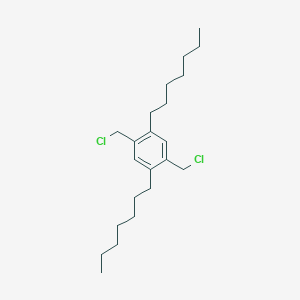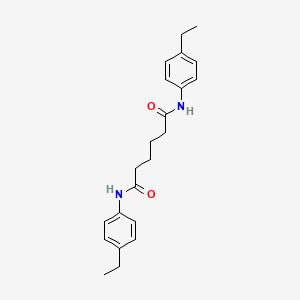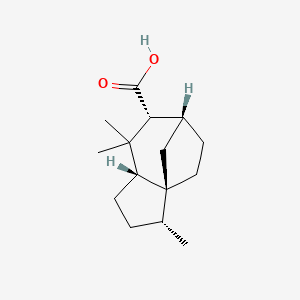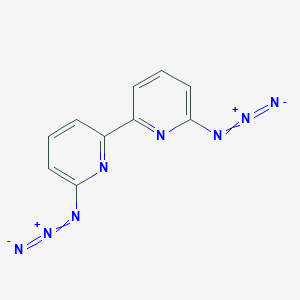
6,6'-Diazido-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Diazido-2,2’-bipyridine: is an organic compound with the molecular formula C₁₀H₆N₈. It is a derivative of 2,2’-bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by azido groups (-N₃).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diazido-2,2’-bipyridine typically involves the azidation of 6,6’-dibromo-2,2’-bipyridine. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azido groups .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Diazido-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products:
Substitution: Various substituted bipyridines.
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Cycloaddition: Triazole-containing bipyridines.
Applications De Recherche Scientifique
Chemistry: 6,6’-Diazido-2,2’-bipyridine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology and Medicine:
Industry: In the materials science industry, 6,6’-Diazido-2,2’-bipyridine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
Mécanisme D'action
The mechanism of action of 6,6’-Diazido-2,2’-bipyridine primarily involves its ability to form coordination complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine rings. The azido groups can participate in further chemical modifications, enabling the compound to be used in various applications .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A parent compound without azido groups, commonly used as a ligand in coordination chemistry.
4,4’-Diazido-2,2’-bipyridine: Another azido-substituted bipyridine with azido groups at the 4 and 4’ positions.
6,6’-Dibromo-2,2’-bipyridine: A precursor to 6,6’-Diazido-2,2’-bipyridine, with bromine atoms instead of azido groups.
Uniqueness: 6,6’-Diazido-2,2’-bipyridine is unique due to the presence of azido groups at the 6 and 6’ positions, which impart distinct reactivity and potential for further functionalization compared to other bipyridine derivatives .
Propriétés
Numéro CAS |
141341-72-2 |
|---|---|
Formule moléculaire |
C10H6N8 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
2-azido-6-(6-azidopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N8/c11-17-15-9-5-1-3-7(13-9)8-4-2-6-10(14-8)16-18-12/h1-6H |
Clé InChI |
MPBNNJHPLLTKFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N=[N+]=[N-])C2=NC(=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
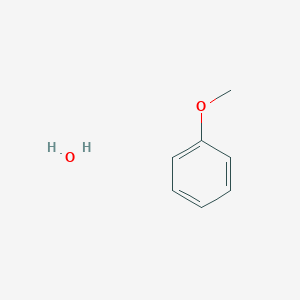
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
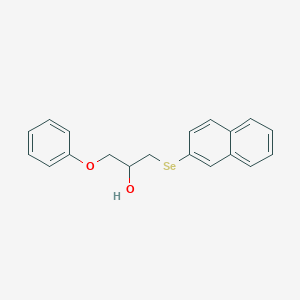
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

